Mcl-1/bcl-2-IN-3
Description
The Intrinsic Apoptotic Pathway: Core Regulation by BCL-2 Family Members
The intrinsic pathway is triggered by a variety of intracellular stress signals, including DNA damage, oncogene activation, and growth factor deprivation. researchgate.net These signals converge at the mitochondrion, where the BCL-2 family proteins control the pivotal event of mitochondrial outer membrane permeabilization (MOMP). wikipedia.org This family is structurally characterized by the presence of one or more BCL-2 homology (BH) domains and is functionally divided into three distinct subfamilies. guidetopharmacology.orgnih.gov
Table 1: Subfamilies of BCL-2 Proteins This table outlines the three main functional groups within the BCL-2 protein family, their key members, and their primary role in the regulation of apoptosis.
| Subfamily | Key Members | Primary Function |
| Anti-apoptotic | MCL-1, BCL-2, BCL-xL, BCL-W, BCL-B, A1/BFL-1 | Inhibit apoptosis by sequestering pro-apoptotic proteins. guidetopharmacology.orgdovepress.com |
| Pro-apoptotic (Effectors) | BAX, BAK | Execute apoptosis by forming pores in the mitochondrial outer membrane. guidetopharmacology.orgnih.gov |
| Pro-apoptotic (BH3-Only) | BIM, PUMA, NOXA, BID, BAD, BMF, BIK, HRK, BNIP3 | Sense cellular stress and initiate apoptosis by activating effectors or inhibiting anti-apoptotic proteins. guidetopharmacology.orgnih.gov |
The anti-apoptotic members, which include Myeloid Cell Leukemia 1 (MCL-1), B-cell Lymphoma 2 (BCL-2), BCL-extra large (BCL-xL), BCL-W, BCL-B, and A1 (BFL-1 in humans), are the guardians of cell survival. dovepress.comportlandpress.com These proteins contain up to four BH domains (BH1-4) and are typically located on the outer mitochondrial membrane, as well as the membranes of the endoplasmic reticulum and the nucleus. tandfonline.comfrontiersin.org Their primary function is to prevent apoptosis by binding to and sequestering their pro-apoptotic counterparts, specifically the effector proteins BAX and BAK, and the BH3-only proteins. mdpi.comnih.gov By sequestering these death-inducing proteins, the anti-apoptotic members prevent the permeabilization of the mitochondrial outer membrane, thereby preserving cellular integrity. nih.govdovepress.com
The pro-apoptotic effector proteins, primarily BCL-2-associated X protein (BAX) and BCL-2 homologous antagonist/killer (BAK), are indispensable for executing the intrinsic apoptotic pathway. nih.gov In healthy cells, BAX is found in the cytosol, while BAK is loosely associated with the mitochondrial outer membrane. nih.gov Upon receiving an apoptotic signal, these proteins undergo a conformational change, leading to their activation, insertion into the outer mitochondrial membrane, and oligomerization. molbiolcell.orgpnas.org These oligomers form proteolipid pores that permeabilize the membrane, an event known as MOMP. nih.govpnas.org This permeabilization allows for the release of proteins from the mitochondrial intermembrane space, most notably cytochrome c, into the cytosol. nih.govmdpi.com The release of cytochrome c initiates the formation of the apoptosome and the subsequent activation of a cascade of proteases called caspases, which dismantle the cell in an orderly fashion. nih.govmdpi.com
The BH3-only proteins are the sentinels of cellular stress and the initiators of the intrinsic apoptotic pathway. mdpi.comnih.gov This diverse group, which includes members such as BIM, PUMA, NOXA, BID, and BAD, shares only the short BH3 domain. mdpi.comtandfonline.com They are activated by various stress signals through transcriptional or post-translational modifications. researchgate.net BH3-only proteins are further classified into two functional subclasses: "activators" and "sensitizers". nih.govnih.gov
Activator BH3-only proteins, such as BIM and truncated BID (tBID), can directly bind to and activate the effector proteins BAX and BAK, triggering their oligomerization and MOMP. pnas.orgnih.gov
Sensitizer BH3-only proteins, such as BAD and NOXA, cannot directly activate BAX/BAK. pnas.orgmdpi.com Instead, they promote apoptosis by binding to the anti-apoptotic BCL-2 proteins with high affinity. nih.gov This binding neutralizes the pro-survival proteins and displaces the "activator" BH3-only proteins, which are then free to activate BAX and BAK. nih.gov61.8.75 Some BH3-only proteins like BIM and PUMA are promiscuous and can bind to all anti-apoptotic members, whereas others like NOXA and BAD are more selective, targeting specific subsets. tandfonline.comresearchgate.net
Dysregulation of Apoptosis in Oncogenesis and Contribution to Therapeutic Refractoriness
The ability of cancer cells to evade apoptosis is a recognized hallmark of cancer. mdpi.comaging-us.comnumberanalytics.com Disruption of the delicate balance between pro- and anti-apoptotic BCL-2 family proteins allows potentially malignant cells to survive despite accumulating DNA damage or experiencing oncogenic stress, thereby promoting tumor development and progression. tandfonline.comaging-us.com This deregulation is often achieved through the overexpression of anti-apoptotic proteins or the downregulation or mutation of pro-apoptotic members. nih.govaging-us.com
This evasion of cell death is also a primary mechanism of resistance to cancer therapies. mdpi.comexonpublications.com Most conventional chemotherapies and radiation treatments work by inflicting cellular damage that should trigger the intrinsic apoptotic pathway. aging-us.comexonpublications.com However, cancer cells with elevated levels of anti-apoptotic proteins can withstand these therapeutic insults, leading to treatment failure and disease relapse. jci.orgoncotarget.com For instance, increased expression of BCL-2 has been observed in tumor cells that survive neoadjuvant chemotherapy. oncotarget.com
Myeloid Cell Leukemia 1 (MCL-1) and B-cell Lymphoma 2 (BCL-2) as Critical Pro-Survival Determinants in Malignancy
Among the anti-apoptotic proteins, MCL-1 and BCL-2 are frequently identified as key survival factors across a wide range of human cancers. frontiersin.orgrupress.org Their overexpression provides a significant survival advantage to tumor cells, making them critical dependencies for cancer maintenance. frontiersin.orghaematologica.org The reliance of certain tumors on specific anti-apoptotic proteins for survival is known as "BCL-2 family addiction". thno.org MCL-1, which has a notably short protein half-life, acts as a rapid sensor that regulates cell survival in response to stress. nih.govrupress.org BCL-2 was one of the first oncogenes discovered to promote cancer by inhibiting cell death rather than promoting proliferation. tandfonline.com The essential anti-apoptotic function of both proteins in cancer cells is to sequester pro-death BH3-only proteins, thereby preventing the activation of BAX and BAK. rupress.org
The overexpression and genetic amplification of MCL1 and BCL2 are common events in both hematological malignancies and solid tumors, often correlating with poor prognosis and resistance to therapy. dovepress.comoncotarget.comfrontiersin.org The prevalence of these alterations underscores their importance as therapeutic targets.
Table 2: Reported Overexpression and Amplification of MCL-1 and BCL-2 in Various Cancers This table summarizes findings on the elevated expression or gene amplification of MCL-1 and BCL-2 in a selection of human cancers, highlighting their widespread role in promoting tumor survival.
| Cancer Type | MCL-1 | BCL-2 |
| Breast Cancer | Frequently overexpressed and amplified, especially in triple-negative and HER2-positive subtypes. oncotarget.comaacrjournals.orgplos.org Correlates with poor survival. plos.org | Expression often correlates with Estrogen Receptor (ER) status. oncotarget.com High levels are associated with resistance to taxanes. oncotarget.com |
| Multiple Myeloma | Frequently overexpressed and considered a key resistance factor to BCL-2 inhibitors like venetoclax (B612062). frontiersin.orgaacrjournals.org | Overexpressed and a direct therapeutic target, though resistance is often mediated by MCL-1. haematologica.orgaacrjournals.org |
| Hepatocellular Carcinoma (HCC) | Commonly overexpressed and functions as a crucial survival factor. mdpi.com | Inhibition can increase chemosensitivity in HCC cell lines. mdpi.com |
| Non-Small-Cell Lung Cancer (NSCLC) | Amplification and overexpression reported. dovepress.com | Overexpression is a common feature. jci.org |
| Leukemia/Lymphoma | Required for the maintenance of certain leukemia models. rupress.org MCL1 amplification is associated with MYC-driven lymphomagenesis. portlandpress.com | The founding member, discovered via translocation in follicular lymphoma. tandfonline.com Overexpression is common in many hematological malignancies. frontiersin.org |
Functional Redundancy and Interdependencies within the Anti-apoptotic BCL-2 Network
The survival of a cell is governed by a delicate balance between pro-survival and pro-apoptotic proteins, with the B-cell lymphoma 2 (BCL-2) family being the central regulators of the intrinsic apoptotic pathway. medchemexpress.commedchemexpress.eu Within this family, the anti-apoptotic members—notably BCL-2, BCL-xL, and Myeloid Cell Leukemia 1 (MCL-1)—are critical for preventing programmed cell death by sequestering their pro-apoptotic counterparts, such as BAX and BAK. medchemexpress.euCurrent time information in Bangalore, IN. However, the therapeutic targeting of a single anti-apoptotic protein is often complicated by the functional redundancy and complex interdependencies among these survival proteins. medchemexpress.commedchemexpress.cn
Cancer cells frequently exploit this redundancy to evade apoptosis and develop resistance to therapies. researcher.liferesearchgate.net A primary mechanism of resistance to selective BCL-2 inhibitors, such as Venetoclax, is the compensatory upregulation or reliance on other anti-apoptotic proteins, particularly MCL-1. researcher.lifetargetmol.com When BCL-2 is inhibited, MCL-1 can take over its function by binding to and neutralizing pro-apoptotic proteins like BIM, thus maintaining cell survival. medchemexpress.com This functional compensation highlights a co-dependency where the survival of a cancer cell relies on the activity of more than one anti-apoptotic BCL-2 family member. aacrjournals.orgebi.ac.uk
This interdependency is not merely about protein levels but also involves the dynamic interplay of their binding partners. The distribution of BH3-only proteins, which act as sensors of cellular stress and activators of apoptosis, can determine a cell's dependence on a specific anti-apoptotic protein. Current time information in Bangalore, IN. For instance, the BH3-only protein NOXA selectively binds to MCL-1, while BAD binds to BCL-2 and BCL-xL but not MCL-1. Current time information in Bangalore, IN.medchemexpress.cn In contrast, BIM can bind to all anti-apoptotic members. Current time information in Bangalore, IN. Therefore, when one anti-apoptotic protein is inhibited, the availability of others to sequester liberated pro-apoptotic partners like BIM becomes a crucial determinant of cell fate. medchemexpress.com
This intricate network of interactions means that for many cancers, particularly hematological malignancies and various solid tumors, the simultaneous inhibition of multiple anti-apoptotic proteins is a more effective strategy than targeting a single one. medchemexpress.com This approach aims to preemptively block the escape routes that cancer cells use to survive, leading to a more robust and durable apoptotic response. The development of dual inhibitors that can concurrently target key survival proteins like BCL-2 and MCL-1 is a direct response to the challenge posed by this functional redundancy. researcher.liferesearchgate.net
The compound Bcl-2/Mcl-1-IN-3 is a dual inhibitor designed to simultaneously target both BCL-2 and MCL-1. medchemexpress.com By engaging both proteins, such a compound aims to overcome the compensatory mechanisms that lead to resistance. The inhibitory action of Bcl-2/Mcl-1-IN-3 is characterized by its ability to bind to both anti-apoptotic proteins, as detailed in the table below.
| Target Protein | Inhibition Constant (Ki) |
|---|---|
| Mcl-1 | 0.14 µM |
| Bcl-2 | 0.23 µM |
The rationale for using a dual inhibitor like Bcl-2/Mcl-1-IN-3 is to short-circuit the interdependencies within the anti-apoptotic network. In many tumor cells, there is a co-dependency on both MCL-1 and BCL-2 for survival. medchemexpress.com When treated with a selective BCL-2 inhibitor, these cells can shift their reliance to MCL-1, which sequesters the newly freed pro-apoptotic activators. Conversely, selective MCL-1 inhibition can lead to an increased dependence on BCL-2. medchemexpress.com By inhibiting both pathways simultaneously, a dual inhibitor prevents this adaptive resistance, leading to a more effective induction of apoptosis. This strategy has shown synergistic cell-killing effects in various cancer models, including hepatocellular carcinoma, multiple myeloma, and chemoresistant cervical and colon cancers. medchemexpress.commedchemexpress.com
Structure
3D Structure
Properties
IUPAC Name |
methyl 6-[2-[6-(4-bromophenyl)sulfanyl-1,3-dioxobenzo[de]isoquinolin-2-yl]ethylamino]-6-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25BrN2O5S/c1-35-24(32)8-3-2-7-23(31)29-15-16-30-26(33)20-6-4-5-19-22(14-13-21(25(19)20)27(30)34)36-18-11-9-17(28)10-12-18/h4-6,9-14H,2-3,7-8,15-16H2,1H3,(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZXWFWVQWMGAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCC(=O)NCCN1C(=O)C2=C3C(=C(C=C2)SC4=CC=C(C=C4)Br)C=CC=C3C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25BrN2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
569.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mcl 1/bcl 2 in 3: a Dual Bcl 2 and Mcl 1 Inhibitor Paradigm
Rationale for Simultaneous BCL-2 and MCL-1 Inhibition in Cancer Research
The simultaneous inhibition of both BCL-2 and MCL-1 is a compelling strategy in cancer therapy due to the cooperative roles these proteins play in promoting cell survival. frontiersin.org Many cancers are not dependent on a single anti-apoptotic protein but rather exhibit a codependence on multiple family members, including BCL-2 and MCL-1. researchgate.net Targeting only one of these proteins can lead to resistance as the other can compensate for the loss of its counterpart's function. Therefore, a dual inhibitor like Mcl-1/bcl-2-IN-3 is designed to preemptively counter these resistance mechanisms and induce a more robust apoptotic response.
Overcoming Compensation Mechanisms by Other Anti-apoptotic BCL-2 Proteins
A significant challenge in targeting the BCL-2 pathway is the functional redundancy among its anti-apoptotic members. When a selective BCL-2 inhibitor is used, cancer cells can upregulate other anti-apoptotic proteins, most notably MCL-1, to maintain survival. umaryland.edunih.gov This upregulation of MCL-1 sequesters pro-apoptotic proteins that are freed from BCL-2 by the inhibitor, thereby rendering the treatment ineffective. nih.gov This compensatory mechanism is a common mode of both intrinsic and acquired resistance to BCL-2-selective inhibitors like venetoclax (B612062). nih.gov
By concurrently inhibiting both BCL-2 and MCL-1, a dual inhibitor can effectively shut down the primary escape route for cancer cells. This approach prevents the compensatory upregulation of MCL-1 from rescuing the cell from apoptosis initiated by BCL-2 inhibition. researchgate.net Research has shown that in various cancer models, including multiple myeloma and acute myeloid leukemia (AML), the combined inhibition of BCL-2 and MCL-1 leads to synergistic cell death, even in cell lines resistant to single-agent therapy. researchgate.netashpublications.org
Attaining Enhanced Apoptotic Threshold Reduction
The apoptotic threshold is the tipping point at which a cell commits to programmed cell death. This threshold is determined by the balance between pro-apoptotic and anti-apoptotic BCL-2 family proteins. In cancer cells, this balance is skewed towards survival due to the overexpression of anti-apoptotic proteins like BCL-2 and MCL-1. These proteins sequester pro-apoptotic "executioner" proteins BAX and BAK, preventing them from forming pores in the mitochondrial membrane and initiating apoptosis. nih.gov
Selective inhibitors of BCL-2 can lower this threshold, but the presence of high levels of MCL-1 can keep it sufficiently high to prevent cell death. A dual inhibitor that targets both BCL-2 and MCL-1 can lead to a more profound reduction in the apoptotic threshold. nih.gov By simultaneously neutralizing two key survival proteins, a larger pool of BAX and BAK is liberated, overwhelming the remaining anti-apoptotic defenses and robustly triggering apoptosis. researchgate.net This enhanced reduction of the apoptotic threshold can lead to more potent and durable anti-cancer effects.
Development and Design Strategies for Dual BCL-2/MCL-1 BH3 Mimetics
The development of dual inhibitors that can effectively bind to the distinct surface grooves of both BCL-2 and MCL-1 presents a significant chemical challenge. The design of such compounds often involves structure-based approaches and the optimization of scaffolds that can accommodate the structural differences between the two target proteins.
One strategy involves starting from a known inhibitor of one of the proteins and modifying its structure to gain affinity for the second target. This "scaffold-hopping" approach can be guided by computational modeling and X-ray crystallography to identify key interactions that can be exploited in both binding pockets. nih.gov Another approach is to identify novel chemical scaffolds that have an inherent ability to bind to both proteins.
The development of this compound and similar compounds has been informed by the understanding of the protein-protein interactions between BCL-2 family members. These inhibitors are designed to mimic the action of the BH3 domain of pro-apoptotic proteins, which is the natural binding partner of the anti-apoptotic proteins. umaryland.edu A key publication by Niu et al. describes the design and synthesis of dual Bcl-2/Mcl-1 inhibitors based on a 2-(1H-indol-4-yl)benzoic acid scaffold, which led to the identification of potent dual inhibitors. researchgate.net
The table below summarizes the inhibitory activity of this compound.
| Compound | Target | Ki (μM) |
| This compound | MCL-1 | 0.14 |
| BCL-2 | 0.23 |
Data from MedchemExpress and CymitQuimica.
Molecular Mechanisms of Action and Cellular Effects of Mcl 1/bcl 2 in 3
Direct Binding and Antagonism of MCL-1 and BCL-2
Dual inhibitors in this class are designed to physically occupy a specific pocket on the surface of the anti-apoptotic proteins MCL-1 and BCL-2, known as the BCL-2 homology 3 (BH3) groove. frontiersin.orgdovepress.com This groove is the natural binding site for pro-apoptotic proteins. frontiersin.orgdovepress.com By acting as mimics of these pro-apoptotic proteins, inhibitors competitively block the primary function of MCL-1 and BCL-2, which is to sequester and neutralize proteins that trigger cell death. dovepress.comoncotarget.com The affinity of an inhibitor for its target is a critical determinant of its potency. For instance, the pan-Bcl-2 inhibitor (–)BI97D6 has been shown to bind potently to Mcl-1 and Bcl-2 with IC₅₀ values of 0.025 µM and 0.031 µM, respectively. ashpublications.org
Displacement of Pro-apoptotic BH3-Only Proteins (e.g., BIM) from MCL-1 and BCL-2
A key mechanism for initiating apoptosis is the liberation of pro-apoptotic "BH3-only" proteins, such as BIM, PUMA, and NOXA. oncotarget.comhaematologica.org In cancer cells, these proteins are often bound and neutralized by overexpressed anti-apoptotic proteins like MCL-1 and BCL-2. oncotarget.comhaematologica.org Dual inhibitors are designed to disrupt these interactions. By binding to the BH3 groove of MCL-1 and BCL-2, the inhibitor displaces sequestered BIM. haematologica.orgfrontiersin.org For example, treatment of multiple myeloma cells with the MCL-1 inhibitor S63845 disrupts MCL-1/BIM complexes, while the BCL-2 inhibitor venetoclax (B612062) disrupts BCL-2/BIM complexes. haematologica.org When used in combination, they prevent the compensatory sequestration of BIM by either anti-apoptotic protein, leading to a pool of free BIM that can initiate the apoptotic cascade. haematologica.orgfrontiersin.org This displacement is a critical event, as the release of BIM from anti-apoptotic proteins is considered a key trigger for the initiation of apoptosis. nih.gov
Disruption of Anti-apoptotic Protein Interactions with Pro-apoptotic Effectors (BAX/BAK)
The ultimate executioners of mitochondrial apoptosis are the proteins BAX and BAK. dovepress.comaacrjournals.org MCL-1 and BCL-2 directly bind to and inhibit BAX and BAK, preventing them from forming pores in the mitochondrial membrane. dovepress.comaacrjournals.org Dual inhibitors disrupt this protective sequestration. ashpublications.orghaematologica.org By binding to MCL-1 and BCL-2, the inhibitor causes a conformational change that releases BAX and BAK. oncotarget.comhaematologica.org For example, the pan-inhibitor (–)BI97D6 has been shown to disrupt both Mcl-1/Bim and Bcl-2/Bax interactions, stimulating cell death through a BAX/BAK-dependent pathway. ashpublications.org Similarly, specific MCL-1 inhibitors have been shown to induce BAX-dependent apoptosis by displacing BAK, BIM, and NOXA from MCL-1. haematologica.org Once liberated, BAX and BAK are free to become activated and oligomerize, a crucial step leading to cell death. dovepress.comoncotarget.com
Consequences on Mitochondrial Integrity and Apoptosis Execution
The disruption of the protective functions of MCL-1 and BCL-2 initiates a cascade of events centered on the mitochondria, culminating in programmed cell death. nih.govmdpi.com This process, known as the intrinsic apoptosis pathway, is a critical barrier that cancer cells must overcome to survive. nih.govnih.gov
Induction of Mitochondrial Outer Membrane Permeabilization (MOMP)
The release of BAX and BAK from their sequestration by MCL-1 and BCL-2 leads directly to their activation and subsequent oligomerization within the outer mitochondrial membrane. nih.govnih.gov This aggregation of activated BAX and BAK proteins forms pores, a process known as Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govmdpi.com MOMP is considered the "point of no return" in the apoptotic pathway, as it irreversibly commits the cell to death. mdpi.comnih.gov The formation of these pores compromises the integrity of the mitochondrial outer membrane, setting the stage for the release of factors that will execute the cell's demise. nih.govnih.gov
Release of Cytochrome c and Other Apoptogenic Factors
Once the mitochondrial outer membrane is permeabilized by BAX/BAK pores, a variety of pro-apoptotic proteins are released from the intermembrane space into the cytosol. nih.govmdpi.com The most well-known of these is cytochrome c. nih.govmdpi.comnih.gov In healthy cells, cytochrome c is a vital component of the electron transport chain, but its presence in the cytosol is a potent death signal. acs.orgberkeley.edu Other released factors include Smac/DIABLO, which functions to neutralize inhibitors of apoptosis proteins (IAPs). mdpi.com The release of these apoptogenic factors is a direct consequence of MOMP and is a hallmark of the intrinsic apoptotic pathway. nih.govnih.gov
Caspase Cascade Activation and Substrate Cleavage
The appearance of cytochrome c in the cytosol triggers the formation of a multi-protein complex called the apoptosome. nih.govacs.org This complex recruits and activates an initiator caspase, caspase-9. nih.govmdpi.com Activated caspase-9 then cleaves and activates effector caspases, primarily caspase-3 and caspase-7. nih.gov These effector caspases are the primary executioners of apoptosis, responsible for dismantling the cell by cleaving a multitude of cellular substrates. aacrjournals.orgmdpi.com This includes the cleavage of key structural proteins and the activation of enzymes that degrade cellular components, leading to the characteristic morphological changes of apoptosis and the orderly death of the cell. nih.govmdpi.com
Non-Apoptotic Cellular Functions Influenced by MCL-1/BCL-2 Inhibition
Modulation of Cellular Bioenergetics and Carbohydrate Metabolism
The inhibition of MCL-1 has been shown to have a significant impact on the metabolic functions of leukemia cells. haematologica.orgnih.gov Studies using both genetic and pharmacological methods to inhibit MCL-1 have revealed its role in regulating cellular bioenergetics and the metabolism of carbohydrates. haematologica.orgnih.gov Specifically, MCL-1 influences key metabolic pathways including the tricarboxylic acid (TCA) cycle, glycolysis, and the pentose (B10789219) phosphate (B84403) pathway. haematologica.orgnih.govtmc.edu
Inhibition of glucose metabolism can lead to a decrease in the synthesis of MCL-1, which in turn can sensitize cancer cells to apoptosis. nih.gov This suggests a feedback loop where cellular metabolism and MCL-1 levels are interconnected. nih.gov The dependence of many cancer cells on aerobic glycolysis makes this a potential therapeutic vulnerability. nih.gov
Research has demonstrated that MCL-1 promotes the production of ATP and helps maintain the mitochondrial membrane potential. researchgate.net Some MCL-1 is localized within the mitochondrial matrix, where it directly influences oxidative phosphorylation and oxygen-driven ATP generation. researchgate.net The regulation of MCL-1 is also tied to glucose availability, as it is targeted for degradation when glucose is absent. researchgate.net
Impact on Cell Adhesion and Leukemia-Stromal Interactions
MCL-1 plays a crucial role in the interaction between leukemia cells and the bone marrow stroma, a critical component of the tumor microenvironment. haematologica.orgnih.gov Pharmacological or genetic manipulation of MCL-1 in acute myeloid leukemia (AML) cells has been found to alter their migration and adhesion to mesenchymal stromal cells (MSCs). haematologica.orgnih.gov
Specifically, MCL-1 inhibition leads to a decrease in the surface expression of key adhesion molecules, CXCR4 and CD44, on AML cells. haematologica.orgnih.gov This reduction in adhesion molecule expression impairs the interaction between leukemia cells and MSCs. haematologica.org In contrast, the inhibition of BCL-2 with venetoclax did not significantly affect CD44 expression or cell adhesion to MSCs, although it did decrease CXCR4 surface expression. haematologica.orgtmc.edu These findings highlight a specific function for MCL-1 in promoting leukemia-stroma interactions, which is largely independent of BCL-2. haematologica.orgnih.gov The interaction with the bone marrow stroma can provide survival signals to cancer cells, and upregulation of MCL-1 has been observed in this context. tandfonline.comfrontiersin.org
Table 1: Effect of MCL-1 and BCL-2 Inhibition on Adhesion Molecule Expression and Stromal Interaction
| Inhibitor/Target | Effect on CXCR4 Expression | Effect on CD44 Expression | Impact on Adhesion to MSCs |
|---|---|---|---|
| MCL-1 Inhibition | Decreased | Decreased | Decreased |
| BCL-2 Inhibition (Venetoclax) | Decreased | No significant decrease | No appreciable decrease |
This table is based on findings from studies on acute myeloid leukemia cells. haematologica.orgtmc.edunih.gov
Influence on Mitochondrial Dynamics
MCL-1 is involved in regulating the dynamic processes of mitochondrial fusion and fission, which are essential for maintaining mitochondrial health and function. researchgate.netmdpi.comresearchgate.net The localization of MCL-1 to different parts of the mitochondria, including the outer membrane and the matrix, allows it to perform distinct functions. mdpi.comresearchgate.net Full-length MCL-1 on the outer mitochondrial membrane has anti-apoptotic activity and maintains mitochondrial integrity. mdpi.com
Inhibition of MCL-1 has been associated with extensive mitochondrial fragmentation. oncotarget.com This is thought to be a result of a loss of mitochondrial fusion rather than an increase in fission. oncotarget.com Overexpression of Mcl-1 has been shown to increase the length of mitochondria and regulate the expression of proteins related to fission and fusion. mdpi.com Furthermore, MCL-1 can interact with proteins involved in mitochondrial dynamics, such as Drp-1. researchgate.net
The anti-apoptotic BCL-2 family proteins, in general, can influence mitochondrial shape and energetics. nih.gov They are also known to interact with proteins on the mitochondrial membrane to regulate energy production and reduce oxidative stress. researchgate.net
Preclinical Efficacy Evaluation of Mcl 1/bcl 2 in 3
Efficacy in Hematological Malignancies Models
The dual inhibition of Myeloid Cell Leukemia-1 (MCL-1) and B-cell lymphoma 2 (BCL-2) has demonstrated significant preclinical efficacy across a range of hematological cancer models. This approach addresses the common mechanism of apoptotic evasion in these malignancies, where cancer cells overexpress anti-apoptotic proteins like MCL-1 and BCL-2 to survive. nih.govnih.gov
Multiple Myeloma (MM)
In multiple myeloma, a cancer of plasma cells, evasion of apoptosis is a key survival mechanism. nih.gov While normal and most MM cells rely on MCL-1 for survival, a subset shows increased dependence on BCL-2. nih.govcancernetwork.com This provides a strong rationale for targeting both proteins.
Preclinical studies have shown that the combination of MCL-1 and BCL-2 inhibitors is highly effective. For instance, the combination of the MCL-1 inhibitor S63845 and the BCL-2 inhibitor venetoclax (B612062) has shown synergistic and potent anti-myeloma effects in vitro, ex vivo, and in vivo. nih.gov This combination effectively overcomes the shift in dependency to other anti-apoptotic proteins that can occur when either agent is used alone. nih.gov Mechanistically, this dual inhibition prevents the binding of both MCL-1 and BCL-2 to the pro-apoptotic protein BIM, leading to cancer cell death. nih.gov
Another MCL-1 inhibitor, AZD5991, has shown notable preclinical efficacy, inducing apoptosis and improving survival in MM models, including those resistant to venetoclax. nih.gov Similarly, the MCL-1 inhibitor AMG-176 has demonstrated impressive preclinical activity in various MM models. ashpublications.org
It has been observed that resistance to proteasome inhibitors like carfilzomib (B1684676) can render myeloma cells less sensitive to MCL-1 inhibitors. ashpublications.org However, the combination of MCL-1 inhibitors with other agents, such as dexamethasone, has shown potential to further enhance anti-myeloma activity. nih.govcancernetwork.com
Table 1: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Multiple Myeloma Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| S63845 + Venetoclax | MM cell lines, patient samples, xenograft models | Synergistic cytotoxicity; overcomes single-agent resistance by preventing MCL-1/BIM and BCL-2/BIM complex formation. nih.gov |
| AZD5991 | MM models | Induces apoptosis and improves survival, even in venetoclax-resistant models. nih.gov |
| AMG-176 | MM models | Demonstrates significant preclinical activity. ashpublications.org |
| Mcl-1 inhibitor (unspecified) | MOLP-8 xenograft model | Induced rapid dissociation of Bak from Mcl-1, leading to tumor regression. ashpublications.org |
Acute Myeloid Leukemia (AML)
In acute myeloid leukemia, the overexpression of BCL-2 family proteins is a common feature and is associated with poor prognosis and resistance to chemotherapy. haematologica.orgnih.gov While the BCL-2 inhibitor venetoclax has shown clinical activity, resistance often develops, frequently linked to high levels of MCL-1. haematologica.orgelsevier.es
The combination of MCL-1 and BCL-2 inhibitors has demonstrated strong synergistic anti-leukemic activity in preclinical AML models. nih.govhaematologica.org This dual-targeting approach has been shown to be effective against AML stem and progenitor cells and can overcome both intrinsic and acquired resistance to venetoclax. haematologica.org For example, the combination of the MCL-1 inhibitor AZD5991 or the CDK9 inhibitor AZD4573 (which downregulates MCL-1) with venetoclax exerted significant anti-leukemia activity in a patient-derived xenograft (PDX) model of venetoclax-relapsed AML. haematologica.org
Similarly, the combination of the BCL-2 inhibitor S55746 and the MCL-1 inhibitor S63845 prolonged survival in AML xenograft models and was more effective against leukemic cells than normal hematopoietic progenitors. nih.gov The efficacy of combining venetoclax with the MEK inhibitor cobimetinib, which can downregulate MCL-1, has also been demonstrated in AML cell lines and xenograft models. researchgate.net
Table 2: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Acute Myeloid Leukemia Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| AZD5991/AZD4573 + Venetoclax | AML PDX model | Pronounced anti-leukemia activity; overcomes venetoclax resistance. haematologica.org |
| S55746 + S63845 | AML xenograft models, primary patient samples | Synergistic pro-apoptotic activity; prolonged survival; active against poor-risk genotypes. nih.gov |
| Venetoclax + Cobimetinib | AML cell lines, xenograft models | Synergistic growth inhibition; reduced leukemia burden. researchgate.net |
| S63845 | Hematological cancer-derived cell lines | Showed low nanomolar cytotoxic activity. nih.gov |
| AZD5991 | AML xenograft models | Achieved excellent antitumor activity. dovepress.com |
Chronic Lymphocytic Leukemia (CLL)
The survival of chronic lymphocytic leukemia cells is highly dependent on the anti-apoptotic proteins BCL-2 and MCL-1. nih.govaacrjournals.org While the BCL-2 inhibitor venetoclax is a highly effective treatment for CLL, MCL-1 can contribute to resistance. nih.govresearchgate.net
Preclinical studies have shown that direct MCL-1 inhibition can induce apoptosis in CLL cells. The MCL-1 inhibitor AMG-176 demonstrated time- and dose-dependent cell death in primary CLL cells, even in the presence of protective stromal cells. nih.govaacrjournals.org Importantly, combining low concentrations of venetoclax with AMG-176 resulted in additive or synergistic effects, suggesting that dual inhibition is a promising strategy for CLL. nih.govaacrjournals.org This highlights the potential to overcome resistance and enhance therapeutic efficacy by co-targeting both BCL-2 and MCL-1. researchgate.net
Table 3: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Chronic Lymphocytic Leukemia Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| AMG-176 | Primary CLL cells | Induced time- and dose-dependent apoptosis; not affected by stromal protection. nih.govaacrjournals.org |
| AMG-176 + Venetoclax | Primary CLL cells | Additive or synergistic induction of cell death at low concentrations. nih.govaacrjournals.org |
Non-Hodgkin Lymphoma (NHL)
In various subtypes of non-Hodgkin lymphoma, including diffuse large B-cell lymphoma (DLBCL) and Burkitt lymphoma, MCL-1 is a critical survival protein. nih.govaacrjournals.org The efficacy of the BCL-2 inhibitor venetoclax can be limited by high MCL-1 expression, which acts as a resistance factor. researchgate.net
The specific MCL-1 inhibitor S63845 has shown efficacy in preclinical models of DLBCL and Burkitt lymphoma, particularly in those with low BCL-2 expression. aacrjournals.org For BCL-2-positive lymphomas, the combination of S63845 with venetoclax has been shown to be synthetically lethal in patient-derived xenograft models. aacrjournals.org This suggests that a dual-targeting approach can overcome BCL-2-mediated resistance to MCL-1 inhibitors. Another MCL-1 inhibitor, AZD5991, has also demonstrated excellent antitumor activity in NHL xenograft models. dovepress.com
Table 4: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Non-Hodgkin Lymphoma Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| S63845 | DLBCL and Burkitt lymphoma cell lines | Effective as a single agent in BCL-2-negative models. aacrjournals.org |
| S63845 + Venetoclax | BCL-2-positive PDX models | Synthetically lethal; overcomes BCL-2-mediated resistance. aacrjournals.org |
| AZD5991 | NHL xenograft models | Excellent antitumor activity. dovepress.com |
Acute Lymphoblastic Leukemia (ALL)
Both BCL-2 and MCL-1 are important pro-survival proteins in various subtypes of acute lymphoblastic leukemia, including high-risk forms like MLL-rearranged and Philadelphia chromosome-positive (Ph+) ALL. ashpublications.org
Combined inhibition of BCL-2 and MCL-1 has shown synergistic and potent activity in preclinical B-ALL models. ashpublications.orgresearchgate.net This combination was more effective than standard chemotherapies and tyrosine kinase inhibitors in primary adult B-ALL samples. ashpublications.orgresearchgate.net In patient-derived xenograft models, dual BCL-2 and MCL-1 targeting successfully eradicated leukemia. ashpublications.org
In hypodiploid ALL, a particularly aggressive subtype with high levels of both BCL-2 and MCL-1, the combination of venetoclax with the CDK9 inhibitor dinaciclib (B612106) (which downregulates MCL-1) was synergistic in inducing cell death and eradicated leukemic blasts in PDX models. haematologica.org Similarly, in B-cell precursor ALL (BCP-ALL), the sequential addition of the MCL-1 inhibitor S63845 to kinase inhibitors like trametinib (B1684009) or sunitinib (B231) was synergistic and overcame anti-apoptotic adaptations. frontiersin.org
Table 5: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Acute Lymphoblastic Leukemia Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| BCL-2 and MCL-1 inhibitors (unspecified) | B-ALL cell lines, primary samples, PDX models | Synergistic and potent anti-leukemic activity; superior to standard therapies. ashpublications.orgresearchgate.net |
| Venetoclax + Dinaciclib | Hypodiploid ALL cell lines, PDX models | Synergistic cell death; eradication of leukemic blasts. haematologica.org |
| S63845 + Trametinib/Sunitinib | BCP-ALL cell lines, PDX cells | Synergistic and enhanced efficacy by overcoming anti-apoptotic adaptations. frontiersin.org |
Efficacy in Solid Tumor Models
The role of MCL-1 and BCL-2 in promoting survival is not limited to hematological malignancies. Overexpression of these anti-apoptotic proteins is also observed in various solid tumors, making them attractive therapeutic targets. fnih.orgresearchgate.net
Preclinical data supports the targeting of MCL-1 in a variety of solid tumors that exhibit moderate to high dependency on this protein. fnih.org The MCL-1 inhibitor S63845 has demonstrated single-agent anti-tumor effects in preclinical models of breast and non-small cell lung cancer (NSCLC). researchgate.net
Furthermore, combinations of MCL-1 inhibitors with other targeted therapies have shown promise. For example, combining S63845 with inhibitors of FGFR, MEK, or BRAF effectively reduced tumor growth in in vitro and in vivo models of NSCLC, lung squamous cell carcinoma, and glioblastoma. researchgate.net In breast cancer models, S63845 combined with chemotherapy or HER2-targeted therapies also efficiently inhibited tumor growth. researchgate.net The combination of S63845 with BCL-2 inhibitors has also been reported to be effective in preclinical cervical cancer models. researchgate.net
While studies on BCL-2 inhibition in solid tumors are more limited, there is potential for its application in specific subsets, such as MYCN-amplified neuroblastomas. fnih.org The dual BCL-2/Bcl-xL inhibitor navitoclax (B1683852) has shown synergistic effects with chemotherapies like doxorubicin (B1662922) and paclitaxel (B517696) in triple-negative breast cancer models. researchgate.net
Table 6: Preclinical Efficacy of Mcl-1/Bcl-2 Inhibition in Solid Tumor Models
| Compound/Combination | Model System | Key Findings |
|---|---|---|
| S63845 | Breast and NSCLC cell lines | Single-agent anti-tumor activity. researchgate.net |
| S63845 + FGFR/MEK/BRAF inhibitors | NSCLC, lung squamous cell carcinoma, glioblastoma models | Efficiently reduced in vitro cell proliferation and in vivo tumor growth. researchgate.net |
| S63845 + Chemotherapy/HER2-targeted therapies | Triple-negative and HER-2-positive breast cancer models | Efficiently inhibited tumor growth. researchgate.net |
| S63845 + BCL-2 inhibitors | Cervical cancer models | Reported efficacy of the combination. researchgate.net |
| Navitoclax + Doxorubicin/Paclitaxel | Triple-negative breast cancer models | Synergistic effects with chemotherapy. researchgate.net |
Table 7: Compound Names
| Generic Name | Other Names/Synonyms |
|---|---|
| Venetoclax | ABT-199 |
| S63845 | MIK665 |
| AZD5991 | |
| AZD4573 | |
| S55746 | |
| AMG-176 | |
| Dinaciclib | |
| Cobimetinib | |
| Trametinib | |
| Sunitinib | |
| Navitoclax | ABT-263 |
| Dexamethasone | |
| Carfilzomib | |
| Doxorubicin | |
| Paclitaxel |
Breast Cancer
In breast cancer, the evasion of apoptosis is a critical hallmark, often driven by the overexpression of anti-apoptotic BCL-2 family proteins. nih.gov While BCL-2 and BCL-xL are implicated in tumor formation, Myeloid Cell Leukemia-1 (MCL-1) has emerged as a particularly crucial survival factor and a mediator of therapeutic resistance. oncotarget.comnih.gov Expression of MCL-1 in breast cancer samples is correlated with high tumor grade and reduced patient survival. oncotarget.com Furthermore, genetic amplification of the MCL1 gene is observed in a significant percentage of breast cancers, including 9% of luminal B type and 54% of triple-negative breast cancers (TNBCs) following neoadjuvant chemotherapy. oncotarget.com
Preclinical studies underscore the dependency of breast cancer cells on MCL-1. Targeted disruption of MCL-1 through RNA interference (RNAi) in estrogen receptor-positive (ERα+) breast cancer cells leads to significant caspase-mediated cell death and sustained inhibition of growth. aacrjournals.org In contrast, the effect of inhibiting BCL-2 and BCL-xL can be transient, as cancer cells often adapt by upregulating MCL-1, thereby creating a resistance pathway. aacrjournals.org This rapid deployment of MCL-1 to promote survival when other BCL-2 family members are blocked highlights the rationale for dual inhibition. aacrjournals.org The development of specific MCL-1 inhibitors, such as S63845, has shown that targeting MCL-1's canonical anti-apoptotic function can significantly impede tumor growth in preclinical breast cancer models. researchgate.net The efficacy of these inhibitors is dependent on the presence of pro-apoptotic proteins BAX/BAK, confirming the on-target mechanism of action. researchgate.net
| Cell Line Type | Key Findings | Reference |
| ERα+ | Targeted MCL-1 blockade with RNAi induced sustained growth inhibition and caspase-mediated cell death. | aacrjournals.org |
| ERα+ | Combined BCL-2/BCL-xL inhibition was only transiently effective due to rapid upregulation of MCL-1. | aacrjournals.org |
| General | High MCL1 gene expression levels correlate inversely with sensitivity to BCL-2/BCL-xL inhibitors like ABT-263. | aacrjournals.org |
| General | Inhibition with the MCL-1-specific BH3-mimetic S63845 significantly impeded tumour growth in a BAX/BAK-dependent manner. | researchgate.net |
Hepatocellular Carcinoma (HCC)
Hepatocellular Carcinoma (HCC) is characterized by a high mortality rate and therapeutic resistance, often linked to the dysregulation of apoptosis. nih.gov Anti-apoptotic proteins, particularly MCL-1 and BCL-2, are frequently overexpressed in HCC and function as critical survival factors. nih.govresearchgate.net Studies have shown that MCL-1 knockdown can produce significant therapeutic activity against HCC cells in vitro. frontiersin.org
The strategy of dual inhibition has demonstrated considerable preclinical efficacy. While the application of a single BH3-mimetic targeting either BCL-2 (e.g., ABT-199/venetoclax) or MCL-1 (e.g., MIK665/S64315) alone does not substantially trigger cell death, the combination of both inhibitors enhances the induction of the intrinsic apoptosis pathway synergistically. nih.govresearchgate.net This synergistic effect has been observed across various HCC cell lines, regardless of their p53 mutational status. nih.gov The combined inhibition leads to the release of cytochrome c, activation of caspases-9 and -3, and cleavage of PARP, which are hallmarks of apoptosis. nih.gov This suggests that simultaneous targeting of both BCL-2 and MCL-1 is necessary to efficiently induce apoptosis in HCC cells. nih.gov Furthermore, the multikinase inhibitor regorafenib (B1684635), used in second-line HCC treatment, has been shown to reduce MCL-1 levels, which in turn sensitizes the cells to BCL-xL inhibition, providing another rationale for combination therapies involving BCL-2 family members. mdpi.com
| Cell Lines | Inhibitor Combination | Key Findings | Reference |
| HepG2, Hep3B, Huh7 | ABT-199 (Bcl-2i) + MIK665 (Mcl-1i) | Combination acted synergistically to induce apoptosis, irrespective of p53 status. | nih.gov |
| HepG2, Hep3B, Huh7 | ABT-199 + MIK665 | Induced cytochrome c release and activation of caspase-9 and -3. | nih.gov |
| HepG2 (Regorafenib-resistant) | Regorafenib + A-1331852 (Bcl-xLi) | BCL-xL inhibition re-sensitized resistant cells to regorafenib. | mdpi.com |
Melanoma
In melanoma, apoptosis resistance is a key factor in tumor progression and the development of therapy resistance. nih.gov High expression of anti-apoptotic proteins like BCL-2, MCL-1, and BCL-xL is characteristic of melanoma and correlates with invasion and tumor growth. nih.gov Preclinical evidence indicates that single-agent BH3-mimetics are often ineffective, pointing towards a dependency on multiple BCL-2 family members for survival. nih.govresearchgate.net Specifically, MCL-1 has been identified as an essential anti-apoptotic protein in melanoma. nih.gov
Studies combining MCL-1 and BCL-2 inhibitors have shown significant efficacy. nih.gov The combination of the MCL-1 inhibitor S63845 and the BCL-2 inhibitor ABT-199 (venetoclax) induces cell death in a broad range of melanoma cell lines, including cutaneous, mucosal, and acral subtypes. nih.gov This combination was found to be particularly potent in melanoma cells lacking BRAF-V600E/K mutations, which often have higher BCL-2 expression. nih.gov The synergistic killing activity is mediated through the canonical apoptosis pathway, involving pro-apoptotic proteins like BAX and BAK. researchgate.net The efficacy of combining an MCL-1 inhibitor with inhibitors of BCL-2/BCL-xL/BCL-w (like ABT-263 or ABT-737) has also been demonstrated, causing an almost complete loss of melanoma cell survival and inducing high rates of apoptosis. nih.govresearchgate.net These findings support the rationale for combining MCL-1 and BCL-2 inhibitors as a therapeutic option for advanced melanoma. nih.govnih.gov
| Cell Lines | Inhibitor Combination | Key Findings | Reference |
| Various Melanoma Lines | S63845 (Mcl-1i) + ABT-199 (Bcl-2i) | Induced cell death in a broad range of melanoma subtypes; more potent in BRAF-WT cells. | nih.gov |
| BRAF-mutated & WT lines | S63845 + ABT-263/ABT-737/ABT-199 | Combinations almost completely abolished cell survival and induced apoptosis in 50-90% of cells. | nih.govresearchgate.net |
| Multiple Cell Lines | MCL-1i + BCL-xLi | Showed considerable synergistic killing activity via BAX and BAK. | researchgate.net |
Lung Cancer
In lung cancer, particularly small-cell lung cancer (SCLC), deregulation of the BCL-2 family is a key feature. researchgate.net High BCL-2 expression is found in certain molecular subtypes of SCLC. researchgate.net However, the efficacy of BCL-2 inhibitors like venetoclax can be limited by resistance mechanisms, primarily the overexpression of MCL-1. researchgate.net This makes the dual targeting of BCL-2 and MCL-1 a compelling preclinical strategy. researchgate.net
Studies in SCLC cell lines have shown that while sensitivity to venetoclax correlates with BCL-2 levels, resistance is often characterized by high MCL-1 expression. researchgate.net The combination of venetoclax with an MCL-1 inhibitor (S63845) resulted in significant and synergistic anti-tumor activity both in vitro and in vivo. researchgate.net This combination was effective at inducing apoptosis even in cells resistant to either agent alone, although this effect was dependent on the presence of functional BAX protein. researchgate.net In non-small cell lung cancer (NSCLC), high levels of MCL-1 are also frequently reported and associated with poor prognosis and drug resistance. nih.gov The dual BCL-2/BCL-xL inhibitor pelcitoclax (B1192169) (APG-1252) showed enhanced antitumor activity when combined with taxanes, a treatment that downregulates MCL-1, further supporting the strategy of concurrent MCL-1 and BCL-2/BCL-xL inhibition. aacrjournals.org
| Cancer Type | Cell Lines | Inhibitor Combination | Key Findings | Reference |
| SCLC | Various | Venetoclax (Bcl-2i) + S63845 (Mcl-1i) | Synergistic in vitro and in vivo anti-tumor activity in BAX-proficient cells. | researchgate.net |
| SCLC | Venetoclax-resistant | Venetoclax + S63845 | Overcame resistance in cells with high MCL-1 expression. | researchgate.net |
| NSCLC | Panel of cell lines | A-1210477 (Mcl-1i) + Navitoclax (Bcl-2/xLi) | Synergistic killing of various cancer cell lines. | dovepress.com |
| Solid Tumors (inc. Lung) | PDX models | Pelcitoclax (Bcl-2/xLi) + Taxanes | Enhanced antitumor activity due to MCL-1 downregulation by taxanes. | aacrjournals.org |
Other Preclinical Solid Tumor Systems (e.g., Osteosarcoma, Neuroblastoma, Colorectal Carcinomas)
The rationale for dual MCL-1/BCL-2 inhibition extends to several other solid tumors where these proteins are critical for survival and drug resistance.
Osteosarcoma : This bone cancer shows a strong dependence on MCL-1 for survival. nih.govresearchgate.net Preclinical studies demonstrate that while single-agent BCL-2 or BCL-xL inhibitors have minimal effect, combining an MCL-1 inhibitor (S63845) with a BCL-2 inhibitor (ABT-199) or a BCL-xL inhibitor consistently reduces the viability of osteosarcoma cell lines. nih.govresearchgate.net Depleting MCL-1 has also been shown to reverse resistance to conventional chemotherapies like cisplatin (B142131) and doxorubicin. frontiersin.org
Neuroblastoma : This pediatric cancer often has high expression of BCL-2. researchgate.netnih.gov However, treatment with the BCL-2 inhibitor ABT-199 can lead to resistance through the upregulation of MCL-1. researchgate.netresearchgate.netnih.gov Consequently, the in vitro inhibition or knockdown of MCL-1 sensitizes neuroblastoma cell lines to ABT-199, confirming the pivotal role of MCL-1 in resistance. researchgate.netresearchgate.net This suggests that patients with tumors expressing high levels of BCL-2 might benefit from a combination treatment that also inhibits MCL-1. nih.gov
Colorectal Carcinoma (CRC) : In CRC, aberrant expression of BCL-2 family proteins is common. nih.gov While single-agent BH3 mimetics often show poor efficacy, their use in combination with other therapies is more effective. aacrjournals.org Resistance to the multikinase inhibitor regorafenib can be caused by mechanisms that block the degradation of MCL-1. thno.org Using small-molecule MCL-1 inhibitors can overcome this resistance. thno.org Furthermore, combining BH3 mimetics that target BCL-2 with the inhibition of NANOG/NANOGP8 (which reduces MCL-1 levels) enhances caspase-dependent apoptosis and inhibits xenograft growth, highlighting the benefit of dual pathway suppression. aacrjournals.org
| Cancer Type | Key Findings | Reference |
| Osteosarcoma | Co-inhibition of MCL-1 with either BCL-2 or BCL-xL led to rapid apoptosis, underscoring the predominant role of MCL-1 in survival. | nih.gov |
| Neuroblastoma | MCL-1 upregulation is a key resistance mechanism to the BCL-2 inhibitor ABT-199; combined inhibition is effective in vitro. | researchgate.netresearchgate.net |
| Colorectal Carcinoma | MCL-1 inhibition overcomes resistance to the kinase inhibitor regorafenib. | thno.org |
| Colorectal Carcinoma | Reducing MCL-1 levels enhances the cytotoxic effect of BCL-2-targeting BH3 mimetics. | aacrjournals.org |
Research Methodologies and Models
The preclinical evaluation of dual MCL-1/BCL-2 inhibition relies on a variety of established and advanced research methodologies to assess efficacy and elucidate mechanisms of action. These models are crucial for determining cellular dependencies, synergistic interactions, and the molecular consequences of targeting these anti-apoptotic pathways.
In Vitro Cellular Assays (e.g., cell lines, primary patient cells, co-culture systems)
In vitro cellular assays form the foundation of preclinical efficacy evaluation for BCL-2 family inhibitors.
Cell Lines : A wide array of established cancer cell lines is commonly used. For instance, in HCC research, lines such as HepG2, Hep3B, and Huh7 are employed to represent different genetic backgrounds (e.g., p53 status). nih.govresearchgate.net Melanoma studies utilize panels of BRAF-mutated and wild-type cell lines to investigate differential sensitivities. nih.govresearchgate.net Similarly, extensive panels of cell lines are used for neuroblastoma, researchgate.netnih.gov osteosarcoma, nih.gov and breast cancer aacrjournals.org to capture the heterogeneity of each disease. These models are used to perform fundamental assessments of cell viability (e.g., CellTiter-Glo assays), proliferation, and apoptosis induction (e.g., measuring cleaved PARP and caspase-3). nih.govnih.govresearchgate.net
Primary Patient Cells : To enhance clinical relevance, primary cells derived directly from patient tumors are used. These models better reflect the biological characteristics of the disease in an individual. Studies in neuroblastoma have utilized primary patient-derived cells, which highlighted the important role of BCL-XL and showed sensitivity to BH3-mimetics. researchgate.net
Co-culture Systems : Cancer does not exist in a vacuum, and the tumor microenvironment plays a critical role in drug response and resistance. Co-culture systems are employed to model these interactions. For example, a study in HCC revealed that co-culturing HCC cells (HuH-7) with hepatic stellate cells (LX2) could reverse the effects of sorafenib, including changes in MCL-1 and BCL-2 levels, thereby enabling drug resistance. nih.gov These models provide a more accurate platform to study how extrinsic signals from the microenvironment influence the efficacy of apoptosis-targeting agents.
In Vivo Animal Models (e.g., xenografts, patient-derived xenografts)
The in vivo efficacy of dual inhibition of Mcl-1 and Bcl-2 has been evaluated in various preclinical animal models, primarily utilizing xenografts and patient-derived xenografts (PDXs) of hematological malignancies and solid tumors. These studies provide a strong rationale for the clinical investigation of co-targeting these anti-apoptotic proteins.
In models of acute myeloid leukemia (AML), the combination of Mcl-1 and Bcl-2 inhibitors has demonstrated significant therapeutic potential. For instance, in an aggressive disseminated model of multiple myeloma (MM), the combination of the Mcl-1 inhibitor S63845 and the Bcl-2 inhibitor venetoclax showed significant anti-myeloma efficacy. nih.gov Similarly, in AML xenograft models, the combination of S55746 (a Bcl-2 inhibitor) and S63845 prolonged survival and suppressed patient-derived leukemia. nih.govnih.govunimelb.edu.au These dual BH3-mimetic approaches have been shown to be highly synergistic and active in diverse models of human AML. nih.govnih.govunimelb.edu.au
Patient-derived xenograft (PDX) models of B-cell acute lymphoblastic leukemia (B-ALL) have also been used to assess the efficacy of combined Mcl-1 and Bcl-2 inhibition. ashpublications.org In both Philadelphia chromosome-positive (Ph+) and Ph-negative B-ALL PDX models, the combination of a Bcl-2 inhibitor (venetoclax or S55746) and an Mcl-1 inhibitor (S63845) effectively eradicated leukemia cells. ashpublications.org Notably, in some instances of high tumor burden, this potent combination led to fatal tumor lysis syndrome, highlighting the powerful cytotoxic effect of this dual targeting strategy. ashpublications.org
Table 1: Summary of In Vivo Efficacy in Xenograft and PDX Models
| Cancer Type | Animal Model | Inhibitors Used | Key Findings |
|---|---|---|---|
| Multiple Myeloma | Disseminated MM model | S63845 (Mcl-1i) + Venetoclax (Bcl-2i) | Significant anti-myeloma efficacy. nih.gov |
| Acute Myeloid Leukemia | AML xenograft | S55746 (Bcl-2i) + S63845 (Mcl-1i) | Prolonged survival, suppressed leukemia. nih.govnih.govunimelb.edu.au |
| B-cell Acute Lymphoblastic Leukemia | B-ALL PDX (Ph+ and Ph-) | Venetoclax/S55746 (Bcl-2i) + S63845 (Mcl-1i) | Eradicated ALL; potential for tumor lysis syndrome. ashpublications.org |
| Cervical & Colon Cancer | Chemoresistant cancer models | S64315 (Mcl-1i) + Venetoclax (Bcl-2i) | Reduced tumor growth, prolonged survival. nih.gov |
| Prostate Cancer | Xenograft model | Mcl-1 inhibition + ABT-737/263 (Bcl-2/Bcl-xLi) | Rapid induction of apoptosis. nih.govaacrjournals.orgsci-hub.se |
Preclinical Combination Strategies with MCL-1/BCL-2-IN-3
Given that cancer cells can often shift their dependency between different anti-apoptotic proteins to survive, combination therapies are a key strategy to overcome resistance. frontiersin.org Preclinical studies have explored combining MCL-1/BCL-2 inhibitors with other agents to enhance their efficacy.
Combination with Other BH3 Mimetics (e.g., BCL-xL inhibitors)
The rationale for combining different BH3 mimetics stems from the understanding that cancer cells may rely on multiple anti-apoptotic proteins for survival. frontiersin.orgresearchgate.net When one protein like Mcl-1 is inhibited, others such as Bcl-2 or Bcl-xL can compensate for its loss. frontiersin.orgresearchgate.net
In multiple myeloma (MM) cells, for example, stromal interactions can alter the dependence on Bcl-2 family members. frontiersin.org Inhibiting Mcl-1 with S63845 led to an increased binding of the pro-apoptotic protein BIM to Bcl-xL. frontiersin.org Conversely, inhibiting Bcl-xL with A-1331852 resulted in more Mcl-1/BIM complexes. frontiersin.org This highlights a cooperative role between Mcl-1 and Bcl-xL in protecting MM cells from apoptosis. frontiersin.org The dual inhibition of both Mcl-1 and Bcl-xL has been shown to be more effective than single-agent therapy. frontiersin.org
Similarly, in acute myeloid leukemia (AML), resistance to the Bcl-2/Bcl-xL inhibitor ABT-737 is often mediated by Mcl-1. ashpublications.org Therefore, combining ABT-737 with an Mcl-1 inhibitor can overcome this resistance and potently induce apoptosis. ashpublications.org Studies have shown that a pan-Bcl-2 inhibitor, which targets Mcl-1, Bcl-2, and Bcl-xL, can effectively induce apoptosis in AML cells. ashpublications.org
In melanoma, single-agent BH3 mimetics have shown limited effectiveness. mdpi.com However, combining the Mcl-1 selective inhibitor S63845 with inhibitors of Bcl-2, Bcl-xL, and Bcl-w (like ABT-737 and ABT-263) or a Bcl-2 selective inhibitor (ABT-199) almost completely abolished melanoma cell survival and induced high rates of apoptosis. mdpi.com
Table 2: Preclinical Combination of MCL-1/BCL-2 Inhibitors with Other BH3 Mimetics
| Cancer Type | Combination Strategy | Key Findings |
|---|---|---|
| Multiple Myeloma | Mcl-1 inhibitor (S63845) + Bcl-xL inhibitor (A-1331852) | Dual inhibition overcomes stromal protection and enhances cytotoxicity. frontiersin.org |
| Acute Myeloid Leukemia | Pan-Bcl-2 inhibitor targeting Mcl-1, Bcl-2, and Bcl-xL | Potently induces apoptosis and overcomes ABT-737 resistance. ashpublications.org |
| Melanoma | Mcl-1 inhibitor (S63845) + Bcl-2/Bcl-xL/Bcl-w inhibitors (ABT-737, ABT-263) or Bcl-2 inhibitor (ABT-199) | Synergistic killing of melanoma cells. mdpi.com |
Combination with Conventional Chemotherapeutic Agents
Combining Mcl-1/Bcl-2 inhibitors with conventional chemotherapy presents a promising strategy to enhance anti-cancer effects. Chemotherapy can induce DNA damage, which in turn can upregulate pro-apoptotic proteins and downregulate Mcl-1, sensitizing cancer cells to BH3 mimetics. frontiersin.orgresearchgate.net
In B-cell acute lymphoblastic leukemia (B-ALL) cell lines, the Mcl-1 inhibitor S63845 synergized with doxorubicin to induce apoptosis. frontiersin.org This suggests that the DNA damage caused by doxorubicin can lower the threshold for apoptosis induction by Mcl-1 inhibition.
In chemoresistant cervical and colon cancer cells, the Mcl-1 inhibitor S64315 acted synergistically with chemotherapy drugs to decrease cell viability. nih.gov This indicates that targeting Mcl-1 can help overcome resistance to conventional cytotoxic agents.
Furthermore, in renal tubular epithelial cells, the chemotherapeutic agent cisplatin was found to cause a rapid, proteasome-dependent degradation of Mcl-1. nih.gov This downregulation of Mcl-1 contributes to cisplatin-induced apoptosis. nih.gov This finding provides a mechanistic basis for combining Mcl-1 inhibitors with platinum-based chemotherapies.
Combination with Other Targeted Therapies (e.g., Proteasome Inhibitors, Kinase Inhibitors, MEK/MAPK Pathway Inhibitors, PI3K/AKT/mTOR Pathway Inhibitors)
The interplay between Bcl-2 family proteins and various signaling pathways offers multiple avenues for combination therapies with targeted agents.
Proteasome Inhibitors: Proteasome inhibitors can prevent the degradation of certain pro-apoptotic proteins and, in some contexts, affect the levels of anti-apoptotic proteins. In multiple myeloma, proteasome inhibitors like bortezomib (B1684674) can upregulate the BH3-only protein NOXA, which specifically binds to and inhibits Mcl-1. dovepress.com This provides a strong rationale for combining proteasome inhibitors with Bcl-2 inhibitors like venetoclax to overcome Mcl-1-mediated resistance. dovepress.com In MM cells co-cultured with stromal cells, which confers resistance, combining BH3 mimetics at sub-therapeutic doses with the proteasome inhibitor carfilzomib significantly enhanced its cytotoxic effects. frontiersin.org
Kinase Inhibitors: Multiple receptor tyrosine kinase (RTK) inhibitors have been shown to enhance the degradation of Mcl-1 protein. nih.govaacrjournals.orgsci-hub.se In prostate cancer cells, inhibitors of EGFR (erlotinib, lapatinib) and other multi-kinase inhibitors (cabozantinib, sorafenib) led to a proteasome-dependent decrease in Mcl-1 levels. nih.govaacrjournals.orgsci-hub.se This sensitized the cells to apoptosis induced by Bcl-2/Bcl-xL inhibitors like ABT-737/263. nih.govaacrjournals.orgsci-hub.se
MEK/MAPK Pathway Inhibitors: Inhibition of the MEK/ERK pathway can increase the expression of the pro-apoptotic protein BIM and promote the degradation of Mcl-1. frontiersin.org Trametinib, a MEK inhibitor, can upregulate BIM, which then binds to and neutralizes Mcl-1, thereby increasing sensitivity to Mcl-1 inhibitors. frontiersin.orgresearchgate.net The combination of an Mcl-1 inhibitor and trametinib has shown synergistic effects in AML cell lines. frontiersin.org In melanoma, combining an Mcl-1 inhibitor with an ERK1/2 inhibitor synergistically delayed the development of resistance to BRAF/MEK inhibitors. frontiersin.org
PI3K/AKT/mTOR Pathway Inhibitors: The PI3K/AKT/mTOR pathway is a critical survival pathway that regulates Mcl-1 expression. oncotarget.comaacrjournals.org Dual PI3K/mTOR inhibitors can downregulate Mcl-1, in part by activating GSK3, which promotes the proteasomal degradation of Mcl-1. oncotarget.comaacrjournals.orgnih.gov While PI3K/mTOR inhibition alone may not be sufficient to induce significant cell death, combining it with a Bcl-2/Bcl-xL inhibitor like ABT-737 leads to a synergistic increase in apoptosis in AML cells. oncotarget.comaacrjournals.orgnih.gov This is because PI3K/mTOR inhibition, while downregulating Mcl-1, can also lead to an increase in BIM binding to Bcl-2 and Bcl-xL; this compensatory survival mechanism is then abrogated by the Bcl-2/Bcl-xL inhibitor. oncotarget.comaacrjournals.org
Table 3: Preclinical Combination Strategies with Targeted Therapies
| Therapy Class | Specific Agents | Cancer Type | Key Findings |
|---|---|---|---|
| Proteasome Inhibitors | Carfilzomib, Bortezomib | Multiple Myeloma | Enhances cytotoxicity of BH3 mimetics, overcomes stromal-mediated resistance. frontiersin.orgdovepress.com |
| Kinase Inhibitors | Erlotinib, Lapatinib, Cabozantinib, Sorafenib | Prostate Cancer | Increase Mcl-1 degradation, sensitizing cells to Bcl-2/Bcl-xL inhibitors. nih.govaacrjournals.orgsci-hub.se |
| MEK/MAPK Pathway Inhibitors | Trametinib, ERK1/2 inhibitors | Acute Myeloid Leukemia, Melanoma | Upregulates BIM, leading to synergistic apoptosis with Mcl-1 inhibitors. frontiersin.orgresearchgate.net |
| PI3K/AKT/mTOR Pathway Inhibitors | NVP-BEZ235, PI-103 | Acute Myeloid Leukemia | Downregulates Mcl-1 and synergizes with Bcl-2/Bcl-xL inhibitors to induce apoptosis. oncotarget.comaacrjournals.orgnih.gov |
Mechanisms of Resistance to Bcl 2 Family Inhibition and Strategies for Overcoming
Intrinsic Resistance Mechanisms to BCL-2 Family Inhibitors
Intrinsic, or pre-existing, resistance refers to the inherent ability of cancer cells to survive treatment with BCL-2 family inhibitors without prior exposure. This resistance is often dictated by the specific molecular makeup of the tumor cells at baseline.
Baseline Expression Levels of Anti-apoptotic BCL-2 Family Members
The effectiveness of BH3 mimetic drugs is highly dependent on the specific anti-apoptotic proteins that a cancer cell relies on for survival. High baseline expression of certain anti-apoptotic members can render cells intrinsically resistant to inhibitors targeting other members.
High MCL-1 Expression: Myeloid cell leukemia-1 (MCL-1) is a key factor in resistance to BCL-2 specific inhibitors like venetoclax (B612062). nih.gov In malignancies such as multiple myeloma and acute myeloid leukemia (AML), MCL-1 is often overexpressed and serves as a primary survival protein. nih.govbioscience.co.uk When BCL-2 is inhibited, MCL-1 can still sequester pro-apoptotic proteins, thereby preventing the activation of BAX and BAK and blocking apoptosis. ashpublications.org This dependency on MCL-1 means that even potent BCL-2 inhibition is insufficient to trigger cell death. adooq.com
BCL-xL Dependency: Similar to MCL-1, B-cell lymphoma-extra large (BCL-xL) is another anti-apoptotic protein that confers resistance to BCL-2 inhibitors. ashpublications.org Some tumors are "primed for death" by BCL-xL rather than BCL-2. In such cases of BCL-xL dependency, targeting BCL-2 alone is ineffective. cymitquimica.com Studies have shown that concurrent inhibition of BCL-xL is necessary to induce cell death in these resistant cells. bioscience.co.ukresearchgate.net This highlights the heterogeneity of cancer cells and their diverse reliance on different anti-apoptotic proteins for survival. bioscience.co.uk
| Factor | Description | Implication for Resistance |
| High MCL-1 Levels | Cancer cells exhibit elevated baseline expression of the MCL-1 protein. | Sequesters pro-apoptotic proteins, preventing apoptosis even when BCL-2 is inhibited. adooq.com |
| BCL-xL Dependency | Cellular survival is primarily dependent on the BCL-xL protein rather than BCL-2. | BCL-2 inhibitors are ineffective as the key survival protein is not targeted. cymitquimica.comresearchgate.net |
Downregulation or Functional Alterations of Pro-apoptotic Proteins
The balance between anti-apoptotic and pro-apoptotic proteins is critical for initiating cell death. A deficit in the pro-apoptotic machinery can lead to intrinsic resistance.
BAX and BAK: These are the final effector proteins in the intrinsic apoptotic pathway. Their activation and oligomerization lead to mitochondrial outer membrane permeabilization (MOMP) and subsequent cell death. medchemexpress.com Low baseline expression or functional loss of BAX and BAK can create a bottleneck in the apoptotic process. nih.gov Even if upstream pro-apoptotic proteins like BIM are released by a BCL-2 inhibitor, apoptosis cannot proceed without functional BAX and BAK to form pores in the mitochondria. nih.govnih.gov
BIM: This BH3-only protein is a potent activator of apoptosis that can be sequestered by anti-apoptotic proteins like BCL-2, BCL-xL, and MCL-1. Low intrinsic levels of BIM may mean there are insufficient molecules to activate BAX and BAK even after BCL-2 inhibition, thus contributing to resistance. medchemexpress.com
Specific Mutations in BCL-2 Family Proteins
Genetic alterations within the BCL-2 family can directly impact drug binding and protein function, leading to intrinsic resistance. Mutations in the BH3-binding groove of BCL-2, for instance, can reduce the affinity of inhibitors, preventing them from displacing pro-apoptotic proteins. ashpublications.org Similarly, mutations in pro-apoptotic proteins like BAX can impair their ability to localize to the mitochondria or to oligomerize, rendering them ineffective at inducing apoptosis. ashpublications.org A mutation in the C-terminal transmembrane domain of BAX, for example, can abrogate its anchoring to the mitochondria, thereby blocking inhibitor-induced apoptosis.
Acquired Resistance Mechanisms
Acquired resistance develops in tumor cells following prolonged exposure to a therapeutic agent. Initially sensitive cells evolve new mechanisms to survive and proliferate despite the continued presence of the drug.
Upregulation and Stabilization of MCL-1 Protein
A predominant mechanism of acquired resistance to BCL-2 selective inhibitors is the increased expression and stability of the MCL-1 protein. ashpublications.org
Increased Expression: Cancer cells can adapt to BCL-2 inhibition by transcriptionally upregulating MCL-1. This provides an alternative survival pathway, as the elevated MCL-1 can bind to and neutralize pro-apoptotic proteins like BIM that are displaced from BCL-2 by the inhibitor. Studies in AML and lymphoid malignancies have demonstrated that venetoclax-resistant cells exhibit significantly increased levels of MCL-1.
Protein Stabilization: Resistance can also emerge from post-translational modifications that increase the stability of the MCL-1 protein. Activation of signaling pathways such as the RAS/MAPK and PI3K/AKT/mTOR pathways can lead to changes that prevent MCL-1 from being degraded, allowing it to accumulate in the cell and confer a survival advantage. ashpublications.org
| Cell Line Model | Change in Protein Expression | Associated Pathway |
| Venetoclax-Resistant AML | Increased MCL-1, BCL-xL | Upregulation of MAPK pathway |
| ABT-199-Resistant NHL | Upregulation of MCL-1, BCL-xL | Activation of PI3K/AKT/mTOR pathway |
Upregulation of BCL-2 or BCL-xL as Escape Routes
While upregulation of MCL-1 is a common escape route from BCL-2 inhibition, cancer cells can also develop resistance by increasing the expression of other anti-apoptotic proteins.
BCL-xL Upregulation: In response to treatment with MCL-1 inhibitors, cancer cells can upregulate BCL-xL to maintain survival. bioscience.co.uk This shift in dependency from one anti-apoptotic protein to another is a key feature of acquired resistance. bioscience.co.uk The dynamic formation of complexes between BCL-xL and pro-apoptotic proteins like BIM or BAK can effectively neutralize the apoptotic signal. bioscience.co.uk This mechanism underscores the plasticity of cancer cells and their ability to rewire survival pathways under therapeutic pressure. bioscience.co.uk
BCL-2 Upregulation: In the context of resistance to MCL-1 inhibitors, an increase in BCL-2 expression can also serve as a survival mechanism. bioscience.co.uk By forming complexes with BIM, the upregulated BCL-2 can prevent the activation of BAX and BAK, thus inhibiting apoptosis. bioscience.co.uk This reciprocal upregulation highlights the rationale for using dual inhibitors that can simultaneously block multiple anti-apoptotic family members to prevent such escape routes.
Activation of Survival Signaling Pathways (e.g., PI3K/AKT/mTOR, MAPK)
Cancer cells can evade apoptosis by activating pro-survival signaling pathways that operate parallel to or downstream of BCL-2 family proteins. The Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) and the Mitogen-activated protein kinase (MAPK) pathways are two of the most significant contributors to this form of resistance.
Constitutive activation of the PI3K/AKT/mTOR pathway is observed in a high percentage of acute myeloid leukemia (AML) cases and other malignancies. ashpublications.org This pathway promotes cell survival, proliferation, and differentiation. ashpublications.org Acquired resistance to the BCL-2 specific inhibitor ABT-199 (Venetoclax) has been shown to involve substantial AKT activation and the subsequent upregulation of Myeloid cell leukemia-1 (MCL-1) and BCL-extra large (BCL-xL) levels. nih.govnih.gov Activated AKT can also negatively regulate the function of pro-apoptotic BH3-only proteins. mdpi.com Furthermore, the mTOR complex is known to be involved in regulating the stability of MCL-1. nih.gov Inhibition of the PI3K/mTOR pathway can reduce MCL-1 levels, thereby releasing the pro-apoptotic protein BIM and leading to BAX activation and cell death. nih.gov This suggests that the PI3K/AKT/mTOR pathway and BCL-2 family proteins coordinately promote cell survival, and that resistance to a BCL-2 inhibitor can be overcome by concurrently targeting this signaling cascade. aacrjournals.org
Similarly, the MAPK/ERK signaling pathway can confer resistance. In BRAF V600E-mutated cancers, MCL-1 is often aberrantly upregulated. nih.gov The MAPK pathway can increase the stability and levels of the MCL-1 protein, enhancing its anti-apoptotic activity. nih.gov Constitutively active MAPK signaling can also lead to the phosphorylation and inactivation of pro-apoptotic proteins like BAD and BIM. nih.gov Consequently, combining an MCL-1 inhibitor with a MAPK pathway inhibitor can synergistically enhance apoptosis and differentiation in cancer cells. nih.govresearchgate.net
Drug Efflux Transporters (e.g., MDR1)
A significant mechanism of both intrinsic and acquired drug resistance is the overexpression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. nih.govpharmaceuticalintelligence.com Multidrug resistance protein 1 (MDR1), also known as P-glycoprotein and encoded by the ABCB1 gene, is a prominent member of this family. coxwellvet.com MDR1 is capable of transporting a wide range of substrates, including various chemotherapy agents and targeted inhibitors, out of the cancer cell, thereby reducing their intracellular concentration and diminishing their efficacy. nih.govpharmaceuticalintelligence.com
Recent studies have identified that MCL-1 inhibitors can be novel substrates for MDR1. nih.govashpublications.org The upregulation of MDR1 has been shown to confer resistance to multiple anticancer drugs and has been implicated in resistance to proteolysis-targeting chimeras (PROTACs). pharmaceuticalintelligence.com In multiple myeloma, cross-resistance to MCL-1 inhibitors in cells resistant to the proteasome inhibitor carfilzomib (B1684676) was linked to MDR1-driven drug efflux. nih.govashpublications.org This resistance mechanism can be effectively reversed by the co-administration of MDR1 inhibitors, such as tariquidar, or by the genetic ablation of the ABCB1 gene, which re-sensitizes resistant cells to the therapeutic agent. pharmaceuticalintelligence.commdpi.com
Influence of the Tumor Microenvironment (e.g., stromal interactions)
The tumor microenvironment (TME) plays a critical role in promoting tumor progression, metastasis, and drug resistance. ashpublications.org Direct cell-to-cell contact and secreted factors from components of the TME, such as bone marrow stromal cells, can provide potent pro-survival signals to cancer cells, a phenomenon known as environment-mediated drug resistance (EMDR). aacrjournals.org
Interactions with stromal cells have been shown to make chronic lymphocytic leukemia (CLL) cells more resistant to apoptosis induced by BCL-2 inhibition. nih.gov This stroma-mediated resistance can be attributed to the upregulation of other anti-apoptotic proteins, such as MCL-1 and BCL-xL, which can compensate for the inhibition of BCL-2. nih.govnih.gov For instance, in multiple myeloma, direct co-culture with primary mesenchymal stromal cells increased total MCL-1 protein levels. nih.gov Similarly, stromal cells can provide pro-survival signals that lead to persistence against targeted agents like crizotinib in anaplastic large cell lymphoma. ashpublications.org Overcoming this form of resistance often requires strategies that either physically displace cancer cells from their protective niches or simultaneously target the compensatory anti-apoptotic proteins that are upregulated due to stromal influence. ashpublications.orgnih.gov
Research Strategies to Abrogate Resistance
To counteract the complex mechanisms of resistance, researchers are focused on developing advanced therapeutic strategies. These include the creation of multi-targeted agents, the use of rational drug combinations, and the modulation of protein homeostatic pathways.
Rational Design of Dual or Multi-Targeted BH3 Mimetics
A primary mechanism of resistance to selective BH3 mimetics that target a single anti-apoptotic protein is the compensatory upregulation of other BCL-2 family members. For example, resistance to the BCL-2-selective inhibitor venetoclax often involves the upregulation of MCL-1. umaryland.eduresearchgate.net This functional redundancy creates a clear rationale for a polypharmacology approach: the design of single molecules that can inhibit multiple anti-apoptotic proteins simultaneously. umaryland.edu
Dual MCL-1/BCL-2 inhibitors like Mcl-1/bcl-2-IN-3 are rationally designed to preempt this common escape mechanism. By concurrently blocking both MCL-1 and BCL-2, these dual-targeted agents can induce apoptosis in cancer cells that depend on either protein for survival, as well as in cells that would develop resistance to a single agent by shifting their dependency. nih.govresearchgate.net This strategy has shown promise for overcoming resistance in various cancers, including chemoresistant cervical and colon cancer models. nih.govresearchgate.net The development of potent and selective dual inhibitors aims to provide a more robust and durable apoptotic response compared to single-agent BH3 mimetics. umaryland.edu
Combinatorial Therapies Targeting Complementary Pathways
Combining BH3 mimetics with other therapeutic agents that target distinct but complementary survival pathways is a powerful strategy to induce synergistic cytotoxicity and overcome resistance. nih.gov The choice of combination is often based on the specific resistance mechanism at play.
Dual BH3 Mimetic Combinations: The most direct approach is to combine two selective inhibitors, such as the MCL-1 inhibitor S63845 and the BCL-2 inhibitor venetoclax. This combination has demonstrated potent, synergistic activity in vitro and in vivo across a range of malignancies, including multiple myeloma, acute myeloid leukemia, and small cell lung cancer. nih.govresearchgate.netnih.govashpublications.org This approach can overcome resistance mediated by the upregulation of the corresponding anti-apoptotic protein. researchgate.netnih.gov
Combinations with Signaling Pathway Inhibitors: As discussed in section 5.2.3, activation of the PI3K/AKT/mTOR and MAPK pathways confers resistance. Therefore, combining BCL-2 family inhibitors with inhibitors of these pathways is a rational strategy. For instance, mTOR inhibitors can suppress MCL-1 expression and enhance the efficacy of ABT-737 in resistant leukemia cells. nih.gov Similarly, MEK inhibitors can reverse venetoclax resistance, and PI3K/mTOR inhibitors can re-sensitize AML cells to BCL-2 inhibition. nih.govnih.govtandfonline.com
Combinations to Counteract Microenvironment-Mediated Resistance: To overcome stroma-induced resistance, BCL-2 inhibitors can be combined with agents that disrupt the protective tumor-stroma interaction, such as PI3Kδ or BTK inhibitors. nih.gov
The table below summarizes key findings from studies on combinatorial therapies involving BCL-2 family inhibitors.
| Cancer Type | Combination Agents | Key Finding | Synergy |
| Hepatocellular Carcinoma | ABT-199 (Bcl-2i) + MIK665 (Mcl-1i) | Combination of inhibitors enhanced the induction of the intrinsic apoptosis pathway. | Strong Synergism |
| Acute Myeloid Leukemia | S63845 (Mcl-1i) + ABT-737 (Bcl-2/xLi) | Combination synergistically reduced leukemic cell viability and induced apoptosis. | Synergism |
| Acute Myeloid Leukemia | Venetoclax (Bcl-2i) + AMG176 (Mcl-1i) | Combination effectively activated BAX and synergistically induced cell death in TP53-mutant AML. | Synergism |
| Multiple Myeloma | Venetoclax (Bcl-2i) + S63845 (Mcl-1i) | Combination overcame resistance to single agents and induced cell death in a patient sample progressing on venetoclax. | Synergism |
| B-ALL | Trametinib (B1684009) (MEKi) + S63845 (Mcl-1i) | Sequential combination enhanced cytotoxicity compared to single-agent treatment. | Enhanced Cytotoxicity |
Modulating Protein Stability and Degradation Pathways of Anti-apoptotic Proteins
Unlike other BCL-2 family members, MCL-1 is an exceedingly unstable protein with a very short half-life, making its protein levels tightly regulated by the ubiquitin-proteasome system (UPS). nih.govresearchgate.net This rapid turnover presents a therapeutic opportunity. Strategies that promote the degradation of anti-apoptotic proteins or inhibit their stabilization can effectively reduce their levels, thereby sensitizing cancer cells to apoptosis.
The stability of MCL-1 is controlled by a balance between ubiquitination by E3 ligases (e.g., Mule, FBW7, β-TrCP) and deubiquitination by deubiquitinases (DUBs) like USP9X. nih.govnih.govhaematologica.orgaacrjournals.org Phosphorylation also plays a key role; for example, GSK3β-mediated phosphorylation targets MCL-1 for degradation, whereas ERK-mediated phosphorylation can enhance its stability. nih.govhaematologica.org
Therapeutic strategies targeting these pathways include:
Inhibition of Deubiquitinases: Using DUB inhibitors can prevent the removal of ubiquitin tags from MCL-1, promoting its degradation by the proteasome. aacrjournals.org
Enhancing E3 Ligase Activity: The pro-apoptotic BH3-only protein NOXA can promote MCL-1 degradation by disrupting its interaction with the stabilizing deubiquitinase USP9X and facilitating its ubiquitination by ligases like Mule. nih.govhaematologica.org Agents that upregulate NOXA can thus indirectly lead to MCL-1 degradation. nih.gov
Targeting Kinase Signaling: As noted, inhibitors of the ERK/MAPK pathway can prevent the stabilizing phosphorylation of MCL-1, contributing to its degradation and overcoming resistance. researchgate.net
Defective MCL-1 degradation has been directly linked to both intrinsic and acquired drug resistance. nih.gov Therefore, modulating the stability of anti-apoptotic proteins, particularly MCL-1, through the UPS represents a promising approach to overcome resistance to BH3 mimetics and other targeted therapies. nih.govresearchgate.net
Reversing Microenvironmental Protection
The protective effects of the tumor microenvironment are often mediated by direct contact between cancer cells and stromal cells, or through the secretion of soluble factors. This interaction can lead to the upregulation of pro-survival proteins like Mcl-1, rendering cancer cells resistant to therapies that target other Bcl-2 family members, such as the Bcl-2 specific inhibitor venetoclax.
Dual inhibition of Mcl-1 and Bcl-2, as exemplified by the activity of compounds like this compound, directly counteracts this protective mechanism. By simultaneously targeting both Mcl-1 and Bcl-2, such inhibitors can restore the apoptotic potential of cancer cells, even in the presence of a supportive microenvironment.
Detailed Research Findings
Research into dual Mcl-1 and Bcl-2 inhibition has provided compelling evidence for its efficacy in overcoming microenvironment-induced resistance. Studies have shown that co-culture of cancer cells with bone marrow stromal cells leads to increased Mcl-1 expression and subsequent resistance to Bcl-2 inhibitors. However, the addition of an Mcl-1 inhibitor, or the use of a dual inhibitor, can effectively abrogate this protective effect and induce apoptosis.
This compound is a potent dual inhibitor of Mcl-1 and Bcl-2 with IC50 values of 5.95 µM and 4.78 µM, respectively. Another similar compound, Bcl-2/Mcl-1-IN-3, demonstrates Ki values of 0.14 µM for Mcl-1 and 0.23 µM for Bcl-2. The development of such dual inhibitors is based on scaffolds like 2-(1H-indol-4-yl)benzoic acid.
While direct studies on this compound's effect on the microenvironment are not extensively documented in publicly available literature, the broader class of dual Mcl-1/Bcl-2 inhibitors has shown significant promise. For instance, in models of acute myeloid leukemia (AML), the combination of venetoclax with the Mcl-1 inhibitor S63845 has been shown to overcome stromal-mediated resistance. This combination is currently being investigated in clinical trials. The principle behind this synergy is the co-dependent survival of cancer cells on both Mcl-1 and Bcl-2, a dependency that is often enhanced by the tumor microenvironment.
The following table summarizes the inhibitory activity of this compound and a related dual inhibitor.
| Compound Name | Target | IC50 / Ki |
| This compound | Mcl-1 | 5.95 µM (IC50) |
| Bcl-2 | 4.78 µM (IC50) | |
| Bcl-2/Mcl-1-IN-3 | Mcl-1 | 0.14 µM (Ki) |
| Bcl-2 | 0.23 µM (Ki) |
By targeting both Mcl-1 and Bcl-2, this compound and similar dual inhibitors represent a promising therapeutic strategy to dismantle the protective niche of the tumor microenvironment and resensitize cancer cells to apoptotic cell death.
Structure Activity Relationship Sar Studies and Drug Discovery Insights for Mcl 1/bcl 2 in 3
Identification of Structural Moieties Critical for Dual MCL-1 and BCL-2 Inhibition
Key to dual inhibition is the strategic placement of moieties that can interact with distinct pockets within the binding grooves of both proteins. For instance, the p2 pocket of MCL-1 is known to be wider and shorter compared to that of BCL-2, which favors narrower and longer groups. lookchem.com Therefore, dual inhibitors often possess substituents that can adapt to these differing topographies.
One critical interaction for many MCL-1 inhibitors is the formation of a salt bridge with Arginine 263 (Arg263). frontiersin.org However, some dual inhibitors have been designed to achieve potency without this specific interaction, instead relying on other favorable contacts within the binding site. frontiersin.org For example, the presence of a thiomorpholine (B91149) group extending into the p2 binding pocket has been identified as a key feature for dual nanomolar inhibition in certain acenaphtho[1,2-b]pyrrole-based compounds. lookchem.com
Furthermore, the incorporation of specific chemical groups, such as a pyrogallol (B1678534) (benzene-1,2,3-triol) moiety, has been found to be crucial for activity in some inhibitor series. austinpublishinggroup.com The strategic modification of different fragments of a lead compound, including hydrophobic elements, side chains, and acidic portions, is a common approach to fine-tune the dual inhibitory profile. nih.gov
Scaffold Exploration and Optimization (e.g., Indole (B1671886) Scaffold)
The indole scaffold has emerged as a versatile and privileged structure in the design of BCL-2 family inhibitors, including dual MCL-1/BCL-2 antagonists. nih.govmdpi.commdpi.com Its ability to form crucial hydrogen bonds and participate in hydrophobic interactions within the binding pockets of both MCL-1 and BCL-2 makes it an excellent starting point for inhibitor design. mdpi.com
Drug discovery efforts have extensively explored modifications of the indole core to enhance potency and selectivity. For instance, researchers have synthesized and evaluated series of indole derivatives with various substitutions to probe the SAR. nih.govmdpi.com These studies have led to the identification of compounds with sub-micromolar binding affinities for both MCL-1 and BCL-2, while exhibiting minimal activity against other family members like BCL-xL. nih.govnih.gov
A notable strategy in scaffold exploration is "scaffold hopping," where the core structure is replaced with a bioisosteric equivalent to improve properties or explore new interaction patterns. rsc.org An example of this is the transition from an indole to an indazole framework. rsc.org This approach has successfully converted MCL-1 selective inhibitors into potent dual MCL-1/BCL-2 inhibitors. nih.govrsc.org Further elaboration of the indazole-3-carboxylic acid lead into indazole-3-acylsulfonamides resulted in improved inhibition of both target proteins, potentially by engaging the p4 pocket. rsc.org
The optimization of these scaffolds often involves the introduction of various functional groups, such as morpholino moieties and acetamide (B32628) linkers, which have demonstrated efficacy in targeting BCL-2 proteins. mdpi.com
Computational Approaches: Molecular Docking and Ligand-Protein Interaction Analysis
Computational methods are indispensable tools in the discovery and optimization of dual MCL-1/BCL-2 inhibitors. Molecular docking, in particular, allows for the visualization and prediction of how a ligand binds within the BH3 binding grooves of MCL-1 and BCL-2. mdpi.comijrpas.comnih.gov These in silico studies help in understanding the molecular basis for dual inhibition and guide the rational design of new compounds. mdpi.commdpi.com
Docking analyses have been instrumental in elucidating the differences in binding modes between MCL-1 and BCL-2. For example, docking studies have confirmed that a single compound can adopt different conformations to flexibly adapt to the distinct topographies of the MCL-1 and BCL-2 binding sites. thno.org These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the binding affinity and selectivity of an inhibitor. mdpi.com By comparing the binding of a known inhibitor to both proteins, researchers can identify which residues are critical for dual activity and which contribute to selectivity for one protein over the other. researchgate.net
Ligand-protein interaction analysis, often performed after docking, provides a detailed map of the non-covalent interactions between the inhibitor and the protein. This information is crucial for understanding the SAR and for making informed decisions about which parts of the molecule to modify for improved potency or selectivity. ijrpas.com Furthermore, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time and to understand the dynamic nature of the binding process. acs.orgmdpi.com
Hit-to-Lead and Lead Optimization Strategies for BH3 Mimetics
The development of potent and selective BH3 mimetics, including dual MCL-1/BCL-2 inhibitors, follows a rigorous process of hit-to-lead and lead optimization. researchgate.net This process begins with the identification of "hit" compounds, often through high-throughput screening or fragment-based approaches. researchgate.net These initial hits typically have modest potency and may lack ideal drug-like properties.
The subsequent hit-to-lead phase focuses on improving the potency and selectivity of the initial hits. researchgate.net This involves systematic chemical modifications and biological evaluation to establish a clear SAR. For instance, fragment-based screening can identify small molecules that bind to specific pockets of the target protein, which are then linked or grown to create more potent lead compounds. researchgate.netacs.org
A key aspect of optimizing dual inhibitors is balancing the activity against both MCL-1 and BCL-2. This often requires iterative cycles of design, synthesis, and testing to fine-tune the molecule's interactions within the two distinct binding grooves. nih.govrsc.org The ultimate goal is to develop a clinical candidate with a desirable therapeutic window and the potential to overcome resistance to single-agent therapies. researchgate.netrsc.org
Future Directions in Preclinical Research of Dual Mcl 1/bcl 2 Inhibitors
Discovery of Novel Dual-Targeting Compounds with Improved Specificity and Efficacy
The landscape of cancer therapy is continually evolving, with a significant focus on targeting the B-cell lymphoma 2 (BCL-2) family of proteins, which are crucial regulators of apoptosis. Overexpression of pro-survival members like Myeloid Cell Leukemia 1 (MCL-1) and BCL-2 is a common mechanism for cancer cells to evade cell death and develop resistance to treatment. This has spurred the development of inhibitors targeting these proteins.
A notable advancement in this area is the discovery of Mcl-1/bcl-2-IN-3 , a compound identified as a potent dual inhibitor of both MCL-1 and BCL-2. szabo-scandic.comglpbio.com This compound, also referred to as Compound 2 in its primary research publication, emerged from efforts to develop Proteolysis Targeting Chimeras (PROTACs) for the selective degradation of these anti-apoptotic proteins. glpbio.com
The discovery was part of a strategy that utilized non-selective ligands as a foundation for creating more selective protein degraders. glpbio.com this compound was characterized as one such initial binding ligand, demonstrating the ability to inhibit both targets with potencies in the micromolar range. szabo-scandic.comglpbio.com The development of such dual inhibitors is a critical step forward, as targeting a single BCL-2 family member can often lead to resistance through the upregulation of another. nih.gov
Below is a table detailing the inhibitory activity of this compound.
Table 1: Inhibitory Activity of this compound
| Target Protein | IC50 (μM) | CAS Number | Molecular Formula |
|---|---|---|---|
| MCL-1 | 5.95 | 2163793-55-1 | C27H25BrN2O5S |
Data sourced from MedChemExpress, GlpBio, and Adooq Bioscience product information, referencing Wang Z, et al. (2019). szabo-scandic.comglpbio.com
The identification of this compound contributes to a growing arsenal (B13267) of research tools and potential therapeutic precursors aimed at simultaneously blocking two key survival pathways in cancer cells.
Identification and Validation of Predictive Biomarkers for Compound Response and Resistance
Specific preclinical research data on the identification and validation of predictive biomarkers for the response or resistance to this compound is not available in the public domain based on current scientific literature.
Elucidating the Role of MCL-1 and BCL-2 Dual Inhibition in Diverse Cancer Subtypes
While the dual inhibition of MCL-1 and BCL-2 is a significant area of cancer research, specific studies elucidating the role and efficacy of this compound in diverse cancer subtypes have not been published.
Exploring Unique Non-Apoptotic Vulnerabilities Induced by Dual Inhibition
There is currently no available research data exploring unique non-apoptotic vulnerabilities that may be induced by the specific compound this compound.
Synergistic Integration of Dual BCL-2 Family Inhibition into Evolving Therapeutic Landscapes
Studies detailing the synergistic integration of this compound with other therapeutic agents in evolving cancer treatment landscapes are not present in the current body of scientific literature.
Q & A
Q. What is the mechanistic basis for Mcl-1/Bcl-2-IN-3's dual inhibition of Mcl-1 and Bcl-2, and how does this differ from selective inhibitors?
this compound disrupts the interaction between pro-survival proteins (Mcl-1 and Bcl-2) and pro-apoptotic BH3-only proteins (e.g., Bak, Bax). Its dual inhibition arises from structural features that allow binding to both targets, as evidenced by IC50 values of 5.95 μM (Mcl-1) and 4.78 μM (Bcl-2) in biochemical assays . Unlike selective inhibitors, this compound neutralizes both proteins, which is critical in cancers where tumor survival depends on redundant anti-apoptotic mechanisms . To validate this, researchers should use fluorescence polarization assays to measure displacement of fluorescently labeled BH3 peptides from recombinant Mcl-1/Bcl-2 .
Q. How should researchers design in vitro experiments to assess the apoptotic efficacy of this compound?
- Cell lines : Use models with documented reliance on Mcl-1 (e.g., multiple myeloma) or Bcl-2 (e.g., chronic lymphocytic leukemia) to compare responses.
- Controls : Include BH3 mimetics like Venetoclax (Bcl-2-specific) and A-1210477 (Mcl-1-specific) to benchmark dual inhibition .
- Readouts : Measure caspase-3/7 activation (luminescent assays) and mitochondrial membrane depolarization (JC-1 staining). Include Western blotting for Bcl-2 family proteins (e.g., Bax activation, Mcl-1 degradation) .
Q. What are common pitfalls in interpreting IC50 values for this compound across studies?
Discrepancies in IC50 values often stem from:
- Assay conditions : Variations in buffer pH, temperature, or peptide substrates (e.g., using Bid vs. Bim BH3 peptides) .
- Cellular context : Differences in endogenous Bcl-2 family protein expression levels across cell lines .
- Off-target effects : Validate specificity via siRNA knockdown of Mcl-1/Bcl-2 and assess rescue of apoptosis .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's efficacy between in vitro and in vivo models?
- Pharmacokinetics : Measure compound stability (plasma half-life via LC-MS) and tissue penetration (mass spectrometry imaging) .
- Resistance mechanisms : Profile post-translational modifications (e.g., phosphorylation of Bcl-2 at Ser70 or Mcl-1 at Thr163) that alter binding affinity. Use phospho-specific antibodies or mutagenesis (e.g., S70E Bcl-2 mutant) .
- Combination therapies : Test synergies with agents targeting compensatory survival pathways (e.g., PI3K inhibitors) .
Q. What methodologies are recommended to study the compound's selectivity over other Bcl-2 family members (e.g., Bcl-xL, Bcl-w)?
- Competitive binding assays : Use recombinant Bcl-xL/Bcl-w proteins in parallel with Mcl-1/Bcl-2 to quantify dissociation constants (Kd) via surface plasmon resonance .
- Cellular thermal shift assays (CETSA) : Confirm target engagement in live cells by measuring protein thermal stability shifts after compound treatment .
- Co-immunoprecipitation : Assess whether the compound disrupts interactions between Bcl-xL and pro-apoptotic proteins (e.g., Bak) .
Q. How can researchers model acquired resistance to this compound, and what molecular tools are critical?
- Chronic exposure models : Treat cancer cells with escalating doses over 6–8 weeks; profile surviving clones via RNA-seq or proteomics .
- CRISPR screens : Identify resistance genes by knocking out members of the Bcl-2 family or apoptotic regulators (e.g., NOXA, PUMA) .
- Phosphoproteomics : Map phosphorylation sites on Mcl-1/Bcl-2 that reduce drug binding (e.g., T163 on Mcl-1) .
Methodological Best Practices
Q. How should researchers standardize reporting of this compound data to ensure reproducibility?
- Detailed supplemental information : Include raw data for dose-response curves, exact assay protocols, and cell line authentication (STR profiling) .
- Negative controls : Report vehicle-only apoptosis rates and baseline caspase activity.
- Statistical rigor : Use ANOVA with Tukey’s post hoc tests for multi-group comparisons; avoid underpowered studies (n ≥ 3 biological replicates) .
Q. What computational tools can predict binding modes or optimize this compound derivatives?
- Molecular docking : Use Schrödinger Suite or AutoDock Vina to model compound interactions with Mcl-1/Bcl-2 binding pockets .
- Free-energy perturbation (FEP) : Calculate relative binding affinities for structure-activity relationship (SAR) refinement .
- Machine learning : Train models on published IC50 data to prioritize novel analogs for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
